molecular formula C13H20N4O2S B6435222 N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549028-58-0

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6435222
CAS No.: 2549028-58-0
M. Wt: 296.39 g/mol
InChI Key: YBVMAFOGZWHQCN-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropanesulfonamide group, a pyrrolidine ring, and a methylpyrimidine moiety, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-7-14-13(15-8-10)17-6-5-11(9-17)16(2)20(18,19)12-3-4-12/h7-8,11-12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMAFOGZWHQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(C2)N(C)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methylpyrimidine group, and the attachment of the cyclopropanesulfonamide moiety. Common reagents used in these reactions include cyclopropanesulfonyl chloride, pyrrolidine derivatives, and methylpyrimidine precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropanesulfonamide derivatives, pyrrolidine-based molecules, and methylpyrimidine-containing compounds. Examples include:

  • N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide analogs
  • Pyrrolidine derivatives with different substituents
  • Methylpyrimidine compounds with varying functional groups

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties and potential benefits compared to similar molecules.

Biological Activity

N-methyl-N-[1-(5-methylpyrimidin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C13H18N4O1SC_{13}H_{18}N_{4}O_{1}S with a molecular weight of approximately 282.37 g/mol. The compound features a cyclopropane ring attached to a sulfonamide group, which is critical for its biological activity.

Research indicates that this compound may act as an inhibitor of certain enzymes involved in lipid metabolism, particularly sphingomyelinase enzymes. Sphingomyelinases play a crucial role in cell signaling and membrane dynamics, making them significant targets for drug development in neurodegenerative diseases and cancer.

Pharmacological Profile

The pharmacological profile includes:

  • Inhibition of Sphingomyelinase Activity : this compound has been shown to inhibit neutral sphingomyelinase (nSMase) activity, which is implicated in the pathogenesis of diseases like Alzheimer's disease and multiple sclerosis .
  • Neuroprotective Effects : In vitro studies suggest that the compound exhibits neuroprotective properties by reducing oxidative stress and promoting neuronal survival .

Case Studies

  • Alzheimer's Disease Model : In a study involving mice models of Alzheimer's disease, administration of the compound resulted in significant reductions in exosome release from neurons, suggesting a potential mechanism for mitigating neurodegeneration .
  • Cancer Cell Line Studies : The compound demonstrated selective cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent. The IC50 values varied across different cell lines, indicating differential sensitivity .

Data Tables

Parameter Value
Molecular FormulaC₁₃H₁₈N₄O₁S
Molecular Weight282.37 g/mol
SolubilitySoluble in DMSO
IC50 (nSMase Inhibition)300 nM
Neuroprotection (in vitro)Significant at 10 µM

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of this compound. Modifications to the pyrrolidine and pyrimidine rings have led to derivatives with enhanced potency and selectivity against nSMase .

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